![molecular formula C18H14N4O3 B14297423 4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid CAS No. 116143-45-4](/img/structure/B14297423.png)
4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid is a complex organic compound with the chemical formula C₁₈H₁₄N₄O₃ . This compound is part of a group of stereoisomers and is known for its unique structure, which includes a furan ring, a phenylhydrazinylidene group, and a benzoic acid moiety. The compound’s structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid involves several steps. One common method includes the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals . This reaction typically occurs under mild conditions and can be completed in a single step. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Medicine: Researchers are investigating its potential as a therapeutic agent due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid can be compared with other similar compounds, such as:
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: This compound has a similar furan ring and benzoic acid moiety but differs in its substituents.
4-hexenoic acid: While structurally different, this compound shares some functional group similarities and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
116143-45-4 |
|---|---|
Fórmula molecular |
C18H14N4O3 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
4-[[N-anilino-C-(furan-2-yl)carbonimidoyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N4O3/c23-18(24)13-8-10-15(11-9-13)20-22-17(16-7-4-12-25-16)21-19-14-5-2-1-3-6-14/h1-12,19H,(H,23,24) |
Clave InChI |
WKGSPTWOJRXUFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C2=CC=CO2)N=NC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


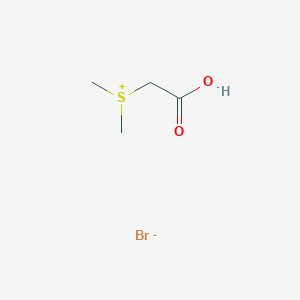
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)
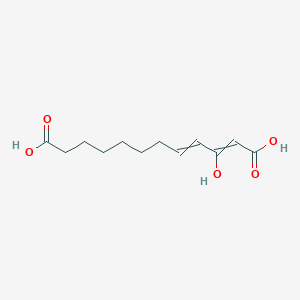

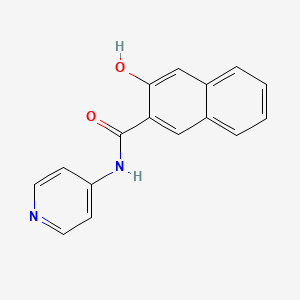

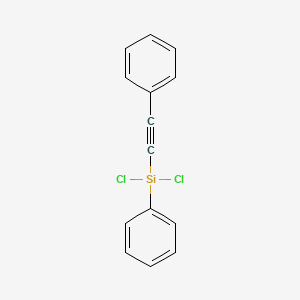

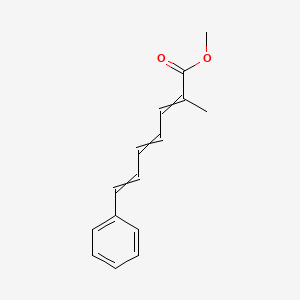
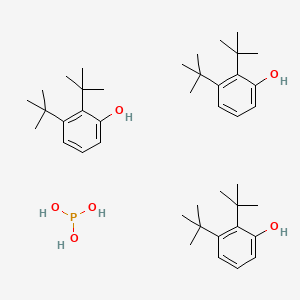


![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
